molecular formula C10H3Cl2NO2 B1580715 6,8-Dichloro-3-cyanochromone CAS No. 72798-32-4

6,8-Dichloro-3-cyanochromone

Cat. No.: B1580715
CAS No.: 72798-32-4
M. Wt: 240.04 g/mol
InChI Key: YERQUFAYRCSXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-cyanochromone is a synthetic compound belonging to the chromone class of heterocyclic compounds. Chromones are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound, specifically, has been widely utilized in scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route is the reaction of 3-cyanochromone with chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of 6,8-Dichloro-3-cyanochromone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-3-cyanochromone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

6,8-Dichloro-3-cyanochromone has found applications in various fields of scientific research:

  • Chemistry: Used as a fluorescent dye and chromogenic substrate in analytical chemistry.

  • Biology: Employed as a fluorescent probe for imaging and tracking biological processes.

  • Medicine: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,8-Dichloro-3-cyanochromone exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and chlorine atoms play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

6,8-Dichloro-3-cyanochromone is compared with other similar compounds, such as 3-cyanochromone and 6,8-dichlorochromone, highlighting its uniqueness in terms of chemical structure and biological activity. The presence of both chlorine atoms and the cyano group distinguishes it from other chromone derivatives, contributing to its distinct properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6,8-dichloro-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERQUFAYRCSXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352909
Record name 6,8-Dichloro-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72798-32-4
Record name 6,8-Dichloro-3-cyanochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dichloro-3-cyanochromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 g of 6,8-dichlorochromon-3-aldehyde, 5.43 g of hydroxylamine hydrochloride, 7.55 g of sodium formamide and 100 ml of formic acid are mixed at room temperature and refluxed for 4 hours. After a further 18 hours at room temperature, the precipitate is separated and the filtrate is poured into 1 l of water. The resulting precipitate is filtered off and washed twice with water and twice with ethanol to obtain the heading compound, m.p. 150°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
sodium formamide
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloro-3-cyanochromone
Reactant of Route 2
6,8-Dichloro-3-cyanochromone
Reactant of Route 3
6,8-Dichloro-3-cyanochromone
Reactant of Route 4
Reactant of Route 4
6,8-Dichloro-3-cyanochromone
Reactant of Route 5
6,8-Dichloro-3-cyanochromone
Reactant of Route 6
Reactant of Route 6
6,8-Dichloro-3-cyanochromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.